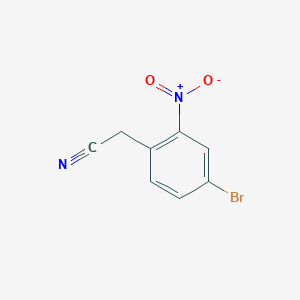

2-(4-Bromo-2-nitrophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromo-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrN2O2. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-bromo-2-nitrophenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)acetonitrile typically involves the nitration of benzyl cyanide followed by bromination. The nitration process involves mixing nitric acid and sulfuric acid in a 1:1.5 ratio, cooling the mixture to 0°C, and then slowly adding benzyl cyanide while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at 10°C for an hour. The reaction mixture is then poured into crushed ice, filtered, and washed with water until the pH is neutral .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety during production .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with bis(2-bromomethyl)ether :

In the presence of cesium carbonate (Cs₂CO₃) and acetonitrile, 2-(4-bromo-2-nitrophenyl)acetonitrile reacts with bis(2-bromomethyl)ether at 50°C, yielding a substituted ethylene glycol derivative. This reaction proceeds via an SN2 mechanism, with the bromine atom replaced by an ethoxy-linked azide group ( ).Reagents/Conditions Product Yield Cs₂CO₃, bis(2-bromomethyl)ether 2-(2-Azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene 53%

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) using catalytic hydrogenation or chemical reductants:

-

Catalytic Hydrogenation :

Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) reduces the nitro group to an amine without affecting the nitrile or bromine substituents. -

Tin(II) Chloride (SnCl₂) :

In hydrochloric acid (HCl), SnCl₂ reduces the nitro group efficiently, producing 2-(4-bromo-2-aminophenyl)acetonitrile.Reducing Agent Conditions Product H₂/Pd/C RT, 1 atm H₂ 2-(4-Bromo-2-aminophenyl)acetonitrile SnCl₂/HCl Reflux, 2–4 hours 2-(4-Bromo-2-aminophenyl)acetonitrile

Oxidation Reactions

The nitrile group (-C≡N) is oxidizable to a carboxylic acid (-COOH) under strong oxidative conditions:

-

Potassium Permanganate (KMnO₄) :

In aqueous acidic media, KMnO₄ oxidizes the nitrile to (4-bromo-2-nitrophenyl)acetic acid. -

Chromium Trioxide (CrO₃) :

CrO₃ in acetic acid (AcOH) achieves similar oxidation, though with higher selectivity for aromatic nitriles ( ).Oxidizing Agent Conditions Product KMnO₄ H₂SO₄, Δ, 6 hours (4-Bromo-2-nitrophenyl)acetic acid CrO₃/AcOH RT, 12 hours (4-Bromo-2-nitrophenyl)acetic acid

Cyclization and Coupling Reactions

The compound participates in cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling :

With palladium catalysts (e.g., Pd(PPh₃)₄), the bromine atom couples with aryl boronic acids to form biaryl derivatives. This reaction is critical for constructing complex pharmaceutical intermediates ( ).Catalyst Boronic Acid Product Pd(PPh₃)₄ Phenylboronic acid 2-(2-Nitro-4-phenylphenyl)acetonitrile

Photochemical Reactivity

Under UV light, the nitro group undergoes photolysis, generating reactive intermediates such as nitrenes. This property is exploited in photoaffinity labeling studies ( ).

Acid/Base-Mediated Rearrangements

In acidic conditions, the nitrile group can hydrolyze to an amide or carboxylic acid, depending on the reaction duration and temperature. For instance:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(4-Bromo-2-nitrophenyl)acetonitrile serves as a versatile building block in organic synthesis. Its functional groups enable the formation of various derivatives through nucleophilic substitution reactions. Such derivatives can be utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse compounds.

- Coupling Reactions: It can participate in coupling reactions to form more complex structures, which are essential in drug development.

Medicinal Chemistry

Research has indicated that compounds related to this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its derivatives' ability to inhibit specific enzymes or cellular pathways associated with disease progression.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential as lead compounds for further drug development .

Materials Science

The compound is also explored for its application in the development of organic semiconductors and dyes. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Applications in Electronics:

- Organic Light Emitting Diodes (OLEDs): The compound's ability to emit light when subjected to an electric current makes it a candidate for OLED materials.

- Photovoltaic Cells: Its properties can enhance the efficiency of solar cells by improving charge transport mechanisms.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)acetonitrile involves its reactivity due to the presence of the nitro and bromo substituents. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromoacetonitrile: Similar structure but lacks the nitro group.

4-Nitrobenzyl Cyanide: Similar structure but lacks the bromo group.

Uniqueness

2-(4-Bromo-2-nitrophenyl)acetonitrile is unique due to the presence of both bromo and nitro groups, which provide distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its similar compounds .

Biologische Aktivität

2-(4-Bromo-2-nitrophenyl)acetonitrile is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound possesses a nitrile functional group attached to a phenyl ring that includes both bromine and nitro substituents. Its chemical formula is C8H5BrN2O2. The presence of these functional groups contributes to its reactivity and biological activity.

Electrophilic Substitution : The compound's electrophilic nature allows it to participate in various chemical reactions, which can lead to interactions with biological targets. The bromine and nitro groups can influence the compound's reactivity, potentially enhancing its ability to interact with nucleophiles in biological systems.

Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antibacterial profile .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various nitro-substituted compounds demonstrated that those similar to this compound showed potent activity against several bacterial strains. The MIC values ranged significantly depending on the specific structure and substitutions present:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

| Enterococcus faecalis | 8.33 - 23.15 |

These results indicate that the compound could be effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, certain derivatives of the compound have shown promising anticancer activity. Research has highlighted that nitro-containing compounds can induce apoptosis in cancer cell lines such as Burkitt’s lymphoma cells, with IC50 values indicating significant cytotoxicity at low concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| Burkitt's lymphoma (MUTU-I) | <10 |

| Chronic lymphocytic leukemia (CLL) | <10 |

These findings suggest that the compound may exert its anticancer effects through mechanisms involving the generation of reactive oxygen species (ROS), leading to cell death .

Case Studies

1. Antimicrobial Efficacy : A case study focused on synthesizing various derivatives of nitrophenyl acetonitriles reported significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the nitro group enhanced the overall antimicrobial potency .

2. Anticancer Potential : Another study investigated the effects of nitrostyrenes and related compounds on cancer cell lines, demonstrating their ability to reduce cell viability significantly and modulate tumorigenesis pathways in colon cancer models . This underscores the potential role of similar structures in therapeutic applications.

Eigenschaften

IUPAC Name |

2-(4-bromo-2-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPDAFQIOVPKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.